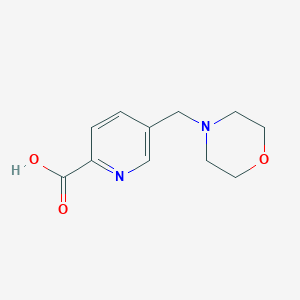

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLXBBXKIFHEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211591-20-6 | |

| Record name | 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid (CAS No. 1211591-20-6) is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The morpholine moiety enhances binding affinity to target proteins, which can modulate biochemical pathways relevant to disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the broth dilution method. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

This demonstrates its potential as a therapeutic agent against both Gram-positive and Gram-negative bacteria, as well as its efficacy against Mycobacterium tuberculosis.

Anticancer Activity

Another significant aspect of the compound's biological activity is its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values are reported in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies

- Antibacterial Efficacy : A comprehensive study conducted by Ali Akbar Khandar et al. (2017) evaluated the antibacterial activity of several pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .

- Antitumor Mechanisms : Research published in MDPI highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a reduction in tumor size by approximately 45% after treatment over four weeks . This study also explored the molecular pathways affected by the compound, indicating downregulation of oncogenes involved in cell proliferation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid typically involves a multi-step process starting from commercially available precursors. The reaction involves coupling a pyridine derivative with morpholine derivatives, followed by carboxylation. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the identity and purity of the compound.

This compound exhibits significant biological activities, particularly against various parasitic diseases. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value of approximately 44 nM. Additionally, it has demonstrated activity against Trypanosoma brucei, responsible for African sleeping sickness, while showing minimal toxicity to mammalian cells, indicating its potential as a selective antiparasitic agent.

Medicinal Chemistry

The compound is being explored as a lead candidate for developing new antiparasitic drugs. Its selective toxicity profile makes it an attractive candidate for further optimization and formulation into therapeutic agents.

Drug Discovery

This compound can serve as a reference compound in high-throughput screening assays aimed at identifying novel antiparasitic agents. Its unique structure allows researchers to modify it and explore structure-activity relationships (SAR) that could yield more potent derivatives.

Case Study 1: Antimalarial Activity

In a study investigating novel antimalarial compounds, this compound was tested against various strains of Plasmodium falciparum. The results indicated that the compound significantly inhibited parasite growth compared to control groups, supporting its potential as a candidate for drug development.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on animal models revealed that this compound exhibited low toxicity levels. No significant adverse effects were noted during the trials, suggesting that it may be safe for further development as an antiparasitic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-2-carboxylic Acid Derivatives

- 4-(Sulfanylcarbonyl)pyridine-2-carboxylic Acid (PIN): Substitution at position 4 with a sulfanylcarbonyl group introduces sulfur-based reactivity and alters acidity (pKa) compared to the morpholinylmethyl group. This compound may exhibit stronger hydrogen-bonding capacity due to the thiol group, impacting solubility and coordination properties .

- In contrast, the morpholinylmethyl group in the target compound offers better water solubility .

Pyrimidine and Pyrrole Derivatives

- 2-Morpholinopyrimidine-5-carboxylic Acid: Replacing the pyridine ring with pyrimidine increases nitrogen content, altering electronic distribution and aromaticity. Pyrimidine derivatives often exhibit distinct biological activities, such as antiviral or anticancer effects, compared to pyridine-based analogues .

- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid : The fused pyrrole-pyrrolo ring system introduces planar rigidity, which can enhance binding to flat biological targets (e.g., DNA intercalation). However, the absence of a morpholine group reduces solubility in polar solvents .

Physicochemical Properties

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Derivatives

One common approach involves reacting a halogenated pyridine-2-carboxylic acid, such as 5-bromo-2-chloronicotinic acid, with a morpholine-containing nucleophile.

- Starting materials: 5-bromo-2-chloronicotinic acid and 4-(morpholin-4-ylmethyl)aniline.

- Reaction: Nucleophilic aromatic substitution where the morpholin-4-ylmethyl group is introduced at the 5-position.

- Conditions: Typically carried out in polar aprotic solvents, under controlled temperature to favor substitution.

- Follow-up: Carbamoylation or further functional group modifications can be performed to yield the desired carboxylic acid compound.

- Analytical confirmation: NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm structure and purity.

Multi-step Synthesis via Protected Aminopyridine Intermediates

A more detailed synthetic route is described in patent literature, involving:

- Step 1: Transformation of protected piperidone derivatives into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates using sulfur powder and cyanamide.

- Step 2: Bromination with copper bromide(II) and alkyl nitrite.

- Step 3: Introduction of methyl groups at the 5-position using formaldehyde and triacetoxysodium borohydride.

- Step 4: Conversion of the 2-position to a lithium salt of carboxylic acid through reaction with metal cyanides under inert solvents like N,N-dimethylacetamide.

- Step 5: Hydrolysis of intermediates with alkali metal hydroxides (preferably lithium hydroxide) in alcoholic solvents such as ethanol at 40–70 °C.

- Step 6: Isolation of the final compound as a salt by acidification, commonly using hydrochloric acid.

This route emphasizes the use of:

- Solvents: Alcoholic solvents (methanol, ethanol, 2-propanol), ethers (diethyl ether, tetrahydrofuran), amide solvents (DMF, DMAc).

- Acidic additives: Organic acids (oxalic, acetic, benzoic acids) and inorganic acids (HCl, HBr, H2SO4).

- Reaction conditions: Temperatures ranging from 0 °C to solvent boiling points, reaction times from 1 to 24 hours depending on step.

- Purification: Crystallization, filtration, extraction with solvents such as toluene or ethyl acetate.

Reaction Parameters and Optimization

The preparation methods involve careful control of reaction parameters to optimize yield and purity:

| Step | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Aminopyridine transformation | Alcoholic solvents (2-propanol preferred) | 0 °C to boiling point (45–80 °C typical) | 2–5 hours | Direct filtration to isolate crystals |

| Bromination | Not specified | Ambient to elevated | Several hours | Use of copper bromide(II) and alkyl nitrite |

| Methyl group introduction | Alcoholic solvents | Ambient to reflux | 1–24 hours | Formaldehyde and triacetoxysodium borohydride |

| Cyanide substitution | Amide solvents (DMAc preferred) | 140–160 °C | 13–20 hours | Inert atmosphere recommended |

| Hydrolysis | Ethanol preferred | 40–70 °C | 5–10 hours | Lithium hydroxide preferred |

| Acidification and isolation | Various acidic solutions | Ambient | Until completion | HCl preferred for salt formation |

Analytical and Purification Techniques

- Purity and identity confirmation: NMR (proton and carbon), mass spectrometry, and X-ray crystallography.

- Quantification: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine compound purity and yield.

- Isolation: Crystallization from reaction mixtures, filtration, and solvent extraction are standard.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Solvents Used | Reaction Conditions (Temp, Time) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 5-bromo-2-chloronicotinic acid, morpholine derivatives | Polar aprotic solvents (e.g., DMF) | Mild heating, hours | Crystallization, chromatography | Direct introduction of morpholine moiety |

| Multi-step synthesis via protected intermediates | Piperidone derivatives, sulfur powder, cyanamide, copper bromide(II), formaldehyde, metal cyanides | Alcohols (2-propanol, ethanol), amides (DMAc), ethers | 0–160 °C, 1–24 hours per step | Filtration, extraction, acid salt formation | Detailed control of functional groups |

Research Findings and Considerations

- The multi-step synthetic route allows for precise control over substitution patterns and functional group transformations, essential for obtaining high-purity 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid.

- Use of lithium hydroxide for hydrolysis and hydrochloric acid for salt formation is preferred to maximize yield and purity.

- Solvent choice significantly affects reaction rates and product isolation; alcoholic solvents like 2-propanol and ethanol are favored.

- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.

- Analytical methods are crucial for confirming the structure and purity, especially when the compound is used for biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A typical approach involves introducing the morpholine moiety via nucleophilic substitution or condensation. For example, pyridine-2-carboxylic acid derivatives can react with morpholine-containing reagents (e.g., morpholinomethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) . Solvothermal methods with metal catalysts (e.g., Pd or Cu) may enhance regioselectivity . Reaction optimization should focus on solvent polarity (DMF vs. toluene), temperature (80–120°C), and stoichiometry to minimize side products like unsubstituted intermediates .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- X-ray crystallography : Resolve stereochemistry and confirm the morpholine-pyridine linkage using SHELX software for refinement .

- NMR spectroscopy : Compare - and -NMR shifts of the morpholine methylene group (~δ 3.6–3.8 ppm) and pyridine protons (~δ 8.0–8.5 ppm) to reference data .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (C₁₁H₁₄N₂O₃: theoretical 246.10 g/mol) and detect impurities .

Q. How can computational methods predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The morpholine group’s electron-donating effects can reduce the pyridine ring’s acidity, influencing coordination chemistry . Solvent effects (e.g., polarizable continuum models) refine predictions of solubility and reactivity .

Advanced Research Questions

Q. How does the morpholinylmethyl substituent influence the coordination behavior of this ligand in metal-organic frameworks (MOFs)?

- Methodology : Compare coordination modes (monodentate vs. bridging) using X-ray crystallography. For example, in analogous compounds, the pyridine-carboxylate group binds to metals (e.g., Cd²⁺, Cu²⁺) via N and O donors, while the morpholine moiety may stabilize secondary interactions (e.g., hydrogen bonding) . Titration experiments with metal salts (e.g., Ni(NO₃)₂) in DMF/H₂O under solvothermal conditions (120°C, 24h) can reveal stoichiometry via single-crystal analysis .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology : If NMR suggests dynamic behavior (e.g., rotamers of the morpholine group), variable-temperature NMR or solid-state MAS NMR can assess conformational flexibility. For crystallographic anomalies (e.g., disordered morpholine rings), refine data with SHELXL’s restraints (ISOR, DELU) and validate using checkCIF . Cross-validate with IR spectroscopy to confirm functional group integrity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : Kinetic studies (e.g., UV-Vis monitoring) under varying pH and nucleophile concentrations (e.g., amines, thiols) can elucidate SN2 vs. SN1 pathways at the morpholine methylene group . For oxidation (e.g., KMnO₄ in H₂SO₄), HPLC-MS identifies intermediates like pyridine N-oxide derivatives. Isotopic labeling (e.g., D₂O solvent) may track proton transfer steps .

Q. How do solvent and temperature effects modulate the compound’s stability during long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC monitoring quantify degradation products (e.g., hydrolysis of the morpholine ring). Polar aprotic solvents (DMF, DMSO) stabilize the compound better than alcohols due to reduced nucleophilicity . For crystalline samples, PXRD detects phase changes, while TGA-DSC assesses thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.